molecular formula C41H67NO11 B1683044 Venturicidin A CAS No. 33538-71-5

Venturicidin A

Cat. No. B1683044
CAS RN: 33538-71-5
M. Wt: 750 g/mol
InChI Key: HHQKNFDAEDTRJK-KXQVSFSQSA-N
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Description

Venturicidin A, also known as Aabomycin A1, is a member of the Venturicidins group of antifungal compounds . It was first isolated from Streptomyces bacteria in 1961 . Venturicidin A is a membrane-active natural product inhibitor of ATP synthase .


Synthesis Analysis

Venturicidin A is produced by a strain of Streptomyces . The molecular mechanism of its action is attributed to uncoupling of ATP synthesis from electron transport, presumably by blocking the proton flow through ATP synthase .


Molecular Structure Analysis

The molecular formula of Venturicidin A is C41H67NO11 . It has a molecular weight of 749.97 .


Chemical Reactions Analysis

Venturicidin A acts as an inhibitor of Fo∙F1-ATPase/synthase . It disrupts the proton flux, characterized by perturbed membrane potential .


Physical And Chemical Properties Analysis

Venturicidin A is a white powder . Its exact mass is 749.47 .

Scientific Research Applications

Antifungal and Antibacterial Applications

Venturicidin A, along with other venturicidins, demonstrates potent antifungal activity but does not inhibit the proliferation of A549 lung cancer cell lines. This suggests its specificity towards fungal pathogens rather than a broad cytotoxic effect on eukaryotic cells Shaaban et al., 2013. Furthermore, Venturicidin A has been identified as a natural product that potentiates the effects of aminoglycoside antibiotics against multidrug-resistant strains of Staphylococcus, Enterococcus, and Pseudomonas aeruginosa. This potentiation is attributed to Venturicidin A's ability to uncouple ATP synthesis from electron transport, disrupting bacterial cell membrane potential Yarlagadda, Medina, & Wright, 2020.

Cancer Research Applications

The exploration of Venturicidin A and its congeners has led to the discovery of compounds with selective cytotoxicity against certain cancer cells, such as acute monocytic leukemia MV-4-11, where Venturicidin A and E displayed high selective cytotoxicity with low IC50 values Li et al., 2020. This suggests potential applications in targeting specific cancer cells without affecting non-cancerous cells.

Mechanism of Action and Potential for Adjuvant Therapy

Venturicidins' mechanism of action, particularly their complex effects on bacterial F-ATPases, underscores their role as antibiotic adjuvants. By inhibiting FOF1 ATPases in bacteria and eukaryotes, venturicidins disrupt cellular energy metabolism, making them not directly antibacterial but effective in potentiating other antibiotics. This opens avenues for using venturicidins to combat antibiotic resistance by targeting bacterial energy metabolism Milgrom & Duncan, 2021.

Safety And Hazards

Venturicidin A should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9E,11R,15E,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKNFDAEDTRJK-LIOWZGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317371
Record name Venturicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Venturicidin A

CAS RN

33538-71-5
Record name Venturicidin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33538-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Venturicidin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venturicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Venturicidin B, 3'-carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VENTURICIDIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L30W9XBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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